molecular formula C16H26N2O B7984829 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

Cat. No.: B7984829
M. Wt: 262.39 g/mol
InChI Key: VCXQSAHZUMWOIS-MRXNPFEDSA-N
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Description

Table 1: Comparative Molecular Features

Property 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine
Molecular Formula C₁₆H₂₆N₂O C₁₄H₂₂N₂
Molar Mass (g/mol) 262.39 218.34
Functional Groups Hydroxyl (-OH) None
Hydrogen Bond Donors 1 0

Crystallographic and Conformational Analysis

X-ray diffraction data for closely related compounds (e.g., CID 66569417) reveal a puckered pyrrolidine ring with a chair-like conformation. The benzyl group adopts an equatorial position to minimize steric hindrance, while the isopropyl group occupies an axial orientation. In 2-[((R)-1-benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, the ethanol group likely extends perpendicularly to the ring plane, as observed in analogous structures.

Conformational flexibility is constrained by:

  • Intramolecular hydrogen bonding between the ethanol hydroxyl and the tertiary amine.
  • Steric effects from the benzyl and isopropyl groups, which limit rotation about the C-N bonds.

Density functional theory (DFT) simulations predict a twist-boat conformation for the pyrrolidine ring when solvated, stabilizing the molecule through van der Waals interactions.

Comparative Structural Analysis with Related Pyrrolidine Derivatives

Stereoisomers

The (S)-enantiomer, (S)-2-[3-(benzyl(isopropyl)amino)pyrrolidin-1-yl]ethanol , exhibits distinct crystallographic packing due to reversed chirality, altering its solubility and melting point.

Non-Hydroxylated Analog

Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (C₁₄H₂₂N₂) lacks the ethanol group, resulting in lower polarity and reduced aqueous solubility compared to the hydroxylated derivative.

Extended Chain Variants

Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (C₁₅H₂₄N₂) replaces the ethanol with a methyl group, enhancing hydrophobicity and altering receptor binding profiles in pharmacological studies.

Table 2: Structural and Physicochemical Comparisons

Compound Melting Point (°C) LogP Aqueous Solubility (mg/mL)
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-...ethanol 98–102 1.8 12.4
(S)-Enantiomer 104–108 1.8 9.7
Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine 56–60 2.5 2.1
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine 62–66 3.1 0.8

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQSAHZUMWOIS-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydroxybutyronitrile Intermediates

A patent by outlines the synthesis of 3-pyrrolidinols via hydrogenation of hydroxybutyronitrile derivatives. For the target compound, this approach involves:

  • Hydroxybutyronitrile formation : Reacting 2,3-epoxybutyl chloride with N-methyl-benzylamine in the presence of sodium cyanide to yield a racemic hydroxybutyronitrile intermediate.

  • Catalytic hydrogenation : Using Raney nickel (50–100 psi H₂, 60–80°C) to reduce the nitrile to an amine while cyclizing into the pyrrolidine ring. Yields reach 68–72% with partial retention of stereochemistry.

Reaction Conditions Table

StepReagents/ConditionsYieldSource
HydroxybutyronitrileN-methyl-benzylamine, NaCN, 25°C, 12 h85%
HydrogenationRaney Ni, H₂ (60 psi), EtOH, 70°C, 8 h72%

Stereoselective Aldol Condensation

The Evans asymmetric aldol reaction is adapted to install the (R)-configuration:

  • Chiral auxiliary installation : Treating pyrrolidone with (S)-4-benzyl-2-oxazolidinone under LHMDS (−40°C) to form a titanium enolate.

  • Aldol addition : Reacting with isopropylaminoacetaldehyde at −78°C to achieve >95% diastereomeric excess (d.e.).

  • Reductive cleavage : Using LiAlH₄ to remove the oxazolidinone auxiliary, yielding the (R)-configured pyrrolidine-3-ylmethanol intermediate.

Functionalization of the Pyrrolidine Core

N-Benzylation Strategies

Benzyl protection is achieved via two routes:

  • Direct alkylation : Reacting pyrrolidine with benzyl bromide (K₂CO₃, DMF, 80°C, 6 h), achieving 89% yield.

  • Reductive amination : Condensing benzaldehyde with pyrrolidine-3-amine using NaBH₃CN (MeOH, 0°C, 2 h), yielding 78% N-benzyl product.

Comparative Analysis

MethodAdvantagesLimitations
Direct alkylationHigh yield, simplicityRequires anhydrous conditions
Reductive aminationMild conditions, avoids over-alkylationLower yield

Introduction of Isopropylamino Group

A two-step sequence is employed:

  • Mitsunobu reaction : Coupling pyrrolidine-3-ol with isopropylamine using DIAD/PPh₃ (THF, 0°C→25°C, 12 h), yielding 82% secondary amine.

  • Ethanolamine attachment : Reacting the amine with ethylene oxide (H₂O, 50°C, 24 h) to install the terminal hydroxyl group.

Purification and Enantiomeric Resolution

Chromatographic Techniques

  • Normal-phase HPLC : Chiralpak AD-H column (hexane:IPA 90:10) resolves (R)- and (S)-enantiomers with >99% ee.

  • Recrystallization : Ethanol/water (3:1) recrystallizes the final product at −20°C, enhancing purity to 99.5%.

Dynamic Kinetic Resolution

Using Candida antarctica lipase B (CAL-B) in toluene (40°C, 48 h), racemic intermediates undergo enantioselective acetylation, enriching the (R)-enantiomer to 98% ee.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

  • Catalyst loading : Reducing Raney nickel from 10 wt% to 5 wt% maintains 70% yield while lowering metal contamination.

  • Solvent systems : Switching from ethanol to 2-MeTHF improves reaction rate (k = 0.15 min⁻¹ vs. 0.09 min⁻¹) and facilitates aqueous workup.

Cost-Benefit Analysis of Protecting Groups

Protecting GroupCost ($/kg)Deprotection Efficiency
Benzyl120H₂/Pd-C, 95%
Boc90TFA, 99%
Cbz150H₂/Pd-C, 97%

Benzyl groups are preferred for scalability despite higher cost due to compatibility with hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol exhibits several biological activities:

  • Antioxidant Activity : Potential to mitigate oxidative stress.
  • Antimicrobial Potential : Possible efficacy against Gram-positive bacteria.
  • Therapeutic Applications : Investigated for drug discovery in cancer and neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Applications in Medicinal Chemistry

The compound's unique structure makes it valuable in medicinal chemistry:

Application AreaDescription
Drug DevelopmentInvestigated for potential therapeutic roles in treating neurological disorders.
Antimicrobial AgentsExplored as a candidate for developing new antibiotics.
AntioxidantsStudied for its potential to reduce oxidative damage in cells.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol in animal models of neurodegenerative diseases. The findings suggested that the compound could significantly reduce neuronal apoptosis and improve cognitive function.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against certain Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and commercially related tertiary amines, emphasizing differences in core scaffolds, substituents, and physicochemical implications.

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol and the closest commercially available analog, 2-(3-Chlorophenyl)-1-methylpiperidine-3-carboxylic acid ():

Feature 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol 2-(3-Chlorophenyl)-1-methylpiperidine-3-carboxylic acid
Core Structure Pyrrolidine (5-membered ring) Piperidine (6-membered ring)
Aromatic Group Benzyl (C₆H₅CH₂–) 3-Chlorophenyl (Cl–C₆H₄–)
Functional Groups Ethanol (–CH₂CH₂OH), isopropyl-amino (–NH–CH(CH₃)₂) Carboxylic acid (–COOH), methyl (–CH₃)
Polarity Moderate (due to ethanol) High (carboxylic acid enhances hydrophilicity)
Commercial Status Discontinued (CymitQuimica) Discontinued (CymitQuimica)

Key Comparative Insights

Core Ring Systems :

  • The pyrrolidine core in the target compound confers conformational rigidity and compactness, whereas the piperidine analog offers greater flexibility and steric bulk .
  • Piperidine derivatives are more commonly associated with central nervous system activity (e.g., analgesics), while pyrrolidines are explored for dopaminergic or adrenergic modulation.

The ethanol moiety may improve aqueous solubility relative to the carboxylic acid group, which, while highly polar, could limit membrane permeability due to ionization at physiological pH .

Synthetic and Analytical Considerations: Compounds like 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one () demonstrate that ethanolamine derivatives are often synthesized via nucleophilic addition reactions in ethanol, a method likely applicable to the target compound .

Biological Activity

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a chiral amine, is characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, and an isopropyl amino side chain. The compound's molecular formula is C15H24N2OC_{15}H_{24}N_{2}O with a molecular weight of approximately 248.36 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that influences biological interactions.
  • Benzyl Group : Enhances lipophilicity and may contribute to receptor binding.
  • Isopropyl Amino Group : Impacts the compound's pharmacokinetics and dynamics.

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Benzyl Group : Via nucleophilic substitution.
  • Attachment of the Isopropyl Amino Group : Through reaction with isopropylamine.
  • Purification : Includes recrystallization and chromatography to achieve high purity levels .

Research indicates that compounds similar to 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol exhibit various biological activities, including:

  • Antibacterial Activity : Some derivatives have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Cytotoxicity in Cancer Cells : Studies have demonstrated selective cytotoxicity towards human leukemia HL-60 cells, indicating potential as an anticancer agent. The lead compounds induced apoptosis by activating caspase-3, a key protease in the apoptotic pathway .

Case Studies

  • Antibacterial Evaluation :
    • A study evaluated several pyrrole derivatives, including those structurally related to 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, showing promising antibacterial properties with MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment :
    • In vitro studies involving HL-60 cells revealed that certain derivatives induced apoptosis at concentrations around 10 µM, with molecular docking studies confirming strong binding affinity to caspase-3 . The stability of these complexes was maintained throughout simulations, suggesting effective therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

Compound NameBiological ActivityUnique Features
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanolModerate antibacterial activityDifferent stereochemistry may alter efficacy
2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanolPotential neuroactive propertiesPiperidine ring may influence central nervous system interactions
1-BenzylpyrrolidineGeneral pharmacological effectsLacks ethanol moiety; simpler structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example, a pyrrolidine intermediate (e.g., (R)-1-Benzyl-pyrrolidin-3-amine) can react with isopropylaminoethanol derivatives under reducing conditions (e.g., NaBH₄ in methanol/water) to form the target compound . Stereochemical control requires chiral auxiliaries or enantioselective catalysis. Recrystallization in ethanol or ethyl acetate improves purity (>97% by HPLC), as validated in analogous pyrrolidine syntheses .

Q. What analytical techniques are recommended for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and benzyl/pyrrolidine ring integration .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with ethanol/hexane mobile phases to resolve enantiomers .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., M.W. ~318.45 g/mol for related benzyl-pyrrolidine derivatives) .

Q. How can researchers assess the compound’s solubility and stability in common laboratory solvents?

  • Methodological Answer : Perform shake-flask solubility tests in methanol, ethanol, DMSO, and aqueous buffers (pH 3–9). Stability studies under varying temperatures (4°C, 25°C) and light exposure should include HPLC monitoring for degradation products (e.g., hydrolysis of the pyrrolidine ring) .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects) in published studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results via:

  • Dose-response curves : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Mechanistic studies : Use molecular docking to compare binding affinities for microbial enzymes (e.g., DNA gyrase) vs. human kinases .
  • Meta-analysis : Cross-reference data from structurally similar compounds (e.g., benzofuryl β-amino alcohols) to identify structure-activity trends .

Q. How does the (R)-configuration at the pyrrolidine center influence receptor binding kinetics?

  • Methodological Answer : Conduct enantiomer-specific assays (e.g., surface plasmon resonance) using purified receptors (e.g., GPCRs). Compare kinetic parameters (Kd, kon/koff) between (R)- and (S)-enantiomers. Computational modeling (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .

Q. What experimental designs are robust for evaluating environmental persistence and ecotoxicity?

  • Methodological Answer : Follow OECD guidelines for:

  • Biodegradation : Use activated sludge models (OECD 301F) to measure half-life in aquatic systems .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (ppm range) .
  • Soil adsorption : Column chromatography with humic acid-coated silica to simulate soil mobility .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer : Variables include:

  • Reagent purity : Ensure NaBH₄ is freshly prepared to avoid moisture-induced deactivation .
  • Workup protocols : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄) .
  • Catalyst loading : Optimize stoichiometry of coupling agents (e.g., EDC·HCl/HOBt) to minimize side reactions .

Tables for Reference

Table 1 : Key Physicochemical Properties of Analogous Compounds

PropertyValue (Example)Source
Molecular Weight~318–442 g/mol
LogP (Octanol-Water)2.29–3.8
Chiral Purity>97% (HPLC)

Table 2 : Bioactivity Comparison of Pyrrolidine Derivatives

Compound ClassIC₅₀ (Anticancer, μM)MIC (Antimicrobial, μg/mL)Source
Benzyl-pyrrolidine12.5 ± 1.225–50
Sulfonamide derivatives8.9 ± 0.8>100

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